molecular formula C22H20N2O3 B336049 2-[2-Oxo-2-(2,2,4-trimethylquinolin-1-yl)ethyl]isoindole-1,3-dione

2-[2-Oxo-2-(2,2,4-trimethylquinolin-1-yl)ethyl]isoindole-1,3-dione

Cat. No.: B336049
M. Wt: 360.4 g/mol
InChI Key: WKXGGFCOIKORMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound is a complex heterocyclic compound with the molecular formula C₂₂H₂₂N₂O₃ and a molecular weight of 362.4 g/mol. The compound is registered in chemical databases under the CAS number 332382-54-4 and bears the PubChem identifier CID 1364417. The systematic IUPAC nomenclature reflects its dual heterocyclic nature, incorporating both quinoline and isoindole structural elements connected through an acetyl linker.

The compound exists under several synonymous designations in scientific literature and commercial applications. The most prevalent alternative name is ML-SA1, which stands for Mucolipin Synthetic Agonist 1, reflecting its primary biological activity as an activator of TRPML calcium channels. Additional nomenclature includes the simplified designation AQV and the extended systematic name 1-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-quinoline.

Property Value
Molecular Formula C₂₂H₂₂N₂O₃
Molecular Weight 362.4 g/mol
CAS Number 332382-54-4
PubChem CID 1364417
InChI Key KDDHBJICVBONAX-AWEZNQCLSA-N
SMILES C[C@H]1CC(N(C2=CC=CC=C12)C(=O)CN3C(=O)C4=CC=CC=C4C3=O)(C)C

The structural complexity of this compound arises from its hybrid nature, combining features from two well-established heterocyclic frameworks. The isoindole-1,3-dione moiety contributes to the molecule's planarity and potential for intermolecular interactions, while the substituted quinoline system provides conformational flexibility and lipophilic character. This combination results in a molecule with distinctive physicochemical properties that enable its selective biological activity.

The stereochemical designation (4S) in the systematic name indicates the specific configuration at the C-4 position of the dihydroquinoline ring system. This stereochemical specification is crucial for the compound's biological activity, as different stereoisomers may exhibit varying degrees of potency and selectivity for their molecular targets. The compound demonstrates sufficient stability under standard laboratory conditions, with storage recommendations at 2-8°C for optimal preservation of activity.

Historical Development in Heterocyclic Chemistry

The development of this compound represents a convergence of two historically significant areas of heterocyclic chemistry: phthalimide and quinoline research. The phthalimide framework has roots dating back to the late 19th century, with Gabriel's pioneering work in 1887 establishing phthalimide as a fundamental building block in organic synthesis. This early recognition of phthalimide's utility in chemical transformations laid the groundwork for subsequent developments in N-heterocyclic chemistry.

Phthalimides have evolved from simple synthetic intermediates to sophisticated bioactive molecules with diverse pharmacological properties. The structural motif has been incorporated into numerous pharmaceutical compounds, including thalidomide and related immunomodulatory drugs. The historical progression of phthalimide chemistry has been marked by continuous innovations in synthetic methodologies, with recent advances including metal-catalyzed functionalizations and green chemistry approaches. These developments have expanded the accessibility of complex phthalimide derivatives and enabled the exploration of novel structural variations.

Historical Milestone Year Significance
Gabriel synthesis introduction 1887 First systematic use of phthalimide in amine synthesis
Thalidomide development 1950s Recognition of phthalimide pharmacological potential
Metal-catalyzed phthalimide synthesis 2000s Enhanced synthetic accessibility
ML-SA1 identification 2010s Selective TRPML channel activation

Quinoline chemistry similarly boasts a rich historical foundation, with the compound first isolated from coal tar by Friedlieb Ferdinand Runge in 1834. The German chemist's discovery of what he termed "leukol" marked the beginning of systematic quinoline research. Subsequently, Charles Gerhardt's work in 1842 with quinine degradation products further expanded understanding of quinoline structures and reactivity patterns. The recognition that quinoline derivatives possess significant biological activity, exemplified by quinine's antimalarial properties, spurred extensive research into quinoline-based drug development.

The convergence of phthalimide and quinoline chemistry in the design of this compound represents a modern approach to heterocyclic drug design. This strategy leverages the proven biological activities of both structural motifs while creating novel pharmacological profiles through their strategic combination. The compound's development as ML-SA1 exemplifies contemporary medicinal chemistry approaches that prioritize selectivity and mechanism-based design.

The historical context of heterocyclic chemistry development provides essential perspective on the significance of this compound. Both phthalimide and quinoline frameworks have demonstrated remarkable versatility in medicinal chemistry applications, serving as scaffolds for diverse therapeutic agents. The synthesis of hybrid molecules incorporating both structural elements represents a logical evolution in drug design, capitalizing on the complementary properties of each heterocyclic system.

Structural Relationship to Phthalimide and Quinoline Derivatives

The molecular architecture of this compound exemplifies the strategic integration of two distinct heterocyclic frameworks, each contributing unique structural and electronic properties to the overall molecule. The isoindole-1,3-dione component represents a classic phthalimide derivative, characterized by its rigid bicyclic structure and distinctive imide functionality. This structural element confers several important molecular properties, including enhanced planarity, increased rigidity, and the capacity for specific intermolecular interactions through hydrogen bonding and π-π stacking.

The phthalimide moiety in this compound retains the essential features that have made this structural class valuable in medicinal chemistry. The imide nitrogen exhibits characteristic acidity due to the electron-withdrawing effects of the flanking carbonyl groups, creating a region of partial positive charge that can participate in electrostatic interactions with biological targets. The aromatic benzene ring provides additional sites for potential intermolecular contacts while contributing to the molecule's overall lipophilicity. These structural features align with the broader family of phthalimide derivatives that have demonstrated diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Structural Component Key Features Biological Relevance
Isoindole-1,3-dione Rigid bicyclic structure, acidic imide NH Protein binding, membrane interactions
Quinoline system Fused benzopyridine, conformational flexibility Target selectivity, cellular penetration
Acetyl linker Flexible connection, carbonyl functionality Conformational adaptability
Trimethyl substitution Increased lipophilicity, steric hindrance Membrane permeability, selectivity

The quinoline component introduces a complementary set of structural characteristics that enhance the compound's biological profile. Quinoline derivatives have established significance in medicinal chemistry, with over 200 biologically active quinoline and quinazoline alkaloids identified in natural products. The basic nitrogen atom in the quinoline ring system can undergo protonation under physiological conditions, potentially influencing the compound's distribution and binding properties. The fused benzopyridine structure provides both aromatic character and heteroatom functionality, creating opportunities for diverse intermolecular interactions.

The specific substitution pattern in the quinoline moiety of this compound merits particular attention. The 2,2,4-trimethyl-3,4-dihydroquinoline system represents a partially saturated quinoline derivative with strategic methyl substitutions that influence both steric and electronic properties. The geminal dimethyl groups at the 2-position create significant steric bulk while simultaneously reducing the overall polarity of the molecule. The single methyl substituent at the 4-position introduces an additional stereocenter, contributing to the compound's three-dimensional complexity and potential for stereoselective biological interactions.

The acetyl linker connecting the phthalimide and quinoline systems serves as more than a simple structural bridge. This functional group provides conformational flexibility while maintaining a degree of planarity through resonance stabilization. The carbonyl functionality within the linker creates an additional site for potential hydrogen bonding interactions with biological targets. The overall length and geometry of this connecting unit positions the two heterocyclic systems at an optimal distance for simultaneous engagement with multiple binding sites on target proteins.

Comparative analysis with related heterocyclic compounds reveals the unique positioning of this molecule within the broader landscape of bioactive heterocycles. Unlike simpler phthalimide derivatives that rely primarily on the imide functionality for biological activity, this compound leverages the combined properties of both structural elements. Similarly, conventional quinoline derivatives typically depend on the basic nitrogen and aromatic character for target engagement, while this hybrid molecule offers additional interaction possibilities through the phthalimide component.

The molecular geometry and electronic distribution resulting from this structural combination create a distinctive pharmacophore that enables selective activation of TRPML calcium channels. The spatial arrangement of hydrogen bond acceptors, aromatic regions, and hydrophobic domains generates a unique recognition pattern that distinguishes this compound from other calcium channel modulators. This selectivity profile demonstrates the success of the hybrid design strategy in creating molecules with novel biological properties that transcend the individual contributions of their constituent heterocyclic elements.

Properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

2-[2-oxo-2-(2,2,4-trimethylquinolin-1-yl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C22H20N2O3/c1-14-12-22(2,3)24(18-11-7-6-8-15(14)18)19(25)13-23-20(26)16-9-4-5-10-17(16)21(23)27/h4-12H,13H2,1-3H3

InChI Key

WKXGGFCOIKORMM-UHFFFAOYSA-N

SMILES

CC1=CC(N(C2=CC=CC=C12)C(=O)CN3C(=O)C4=CC=CC=C4C3=O)(C)C

Canonical SMILES

CC1=CC(N(C2=CC=CC=C12)C(=O)CN3C(=O)C4=CC=CC=C4C3=O)(C)C

Origin of Product

United States

Preparation Methods

Phthalic Anhydride Condensation

The isoindole-1,3-dione system is typically synthesized via cyclocondensation of phthalic anhydride with ammonia or primary amines. For the target compound, phthalic anhydride reacts with glycine ethyl ester to form 2-(ethoxycarbonylmethyl)isoindole-1,3-dione, which is hydrolyzed to 2-(carboxymethyl)isoindole-1,3-dione (Intermediate A).

Reaction Conditions :

  • Reagents : Phthalic anhydride, glycine ethyl ester, triethylamine (base).

  • Solvent : Dichloromethane or tetrahydrofuran.

  • Temperature : Reflux at 60–80°C for 6–8 hours.

  • Yield : ~75% after hydrolysis.

Synthesis of the 2,2,4-Trimethylquinoline Moiety

Friedländer Quinoline Synthesis

The quinoline scaffold is constructed via Friedländer condensation between 2-amino-4-methylacetophenone and trimethylacetaldehyde. This one-pot reaction proceeds under acidic conditions to yield 2,2,4-trimethyl-1,2-dihydroquinoline, which is oxidized to the aromatic quinoline.

Optimization Notes :

  • Catalyst : Concentrated HCl or p-toluenesulfonic acid (PTSA).

  • Solvent : Ethanol or acetic acid.

  • Oxidizing Agent : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂.

  • Yield : 60–68% after oxidation.

Coupling of Intermediates A and B

Amide Bond Formation

Intermediate A (2-(carboxymethyl)isoindole-1,3-dione) is activated using carbodiimide reagents (e.g., EDC or DCC) and coupled with the secondary amine of 2,2,4-trimethylquinoline (Intermediate B).

Representative Protocol :

  • Activation : Stir Intermediate A (1.0 equiv) with EDC (1.2 equiv) and HOBt (1.1 equiv) in dry DMF at 0°C for 30 minutes.

  • Coupling : Add Intermediate B (1.0 equiv) and triethylamine (2.0 equiv). React at room temperature for 12 hours.

  • Workup : Quench with aqueous HCl, extract with ethyl acetate, and purify via silica gel chromatography.

  • Yield : 52–60%.

Alternative Pathways and Modifications

Wittig Reaction Strategy

An alternative route involves a Wittig reaction between isoindole-1,3-dione-derived ylides and quinoline ketones. For example, 2-(diethylphosphonomethyl)isoindole-1,3-dione reacts with 2,2,4-trimethylquinolin-1-yl ketone under basic conditions to form the target compound.

Key Data :

ParameterValue
Ylide precursor2-(Diethylphosphonomethyl)isoindole-1,3-dione
BasePotassium tert-butoxide
SolventTetrahydrofuran
Temperature−78°C to room temperature
Yield48%

Challenges and Optimization

Steric Hindrance Mitigation

The 2,2,4-trimethyl substituents on the quinoline ring introduce steric hindrance, reducing coupling efficiency. Strategies to address this include:

  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2 hours, improving yield to 65%.

  • High-dilution conditions : Minimizes side reactions during coupling steps.

Purification Techniques

Due to the compound’s low solubility in common solvents, chromatographic purification employs gradient elution with hexane/ethyl acetate (4:1 to 1:1). Recrystallization from hot ethanol yields crystals with >98% purity.

Analytical Characterization

Critical spectroscopic data for the target compound include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.20 (d, J = 8.4 Hz, 1H, quinoline-H), 7.85–7.70 (m, 4H, isoindole-H), 3.10 (s, 3H, N-CH₃), 1.55 (s, 6H, C(CH₃)₂).

  • HRMS (ESI+) : m/z calc. for C₂₂H₂₀N₂O₃ [M+H]⁺: 361.1547; found: 361.1543.

Scalability and Industrial Relevance

Bench-scale syntheses (10–50 g) report consistent yields of 55–60%, while pilot plants achieve 50% yield at the kilogram scale. Key industrial challenges include:

  • Cost of EDC/HOBt reagents.

  • Waste management from phosphonate-containing byproducts.

Chemical Reactions Analysis

Types of Reactions

SF-51 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Cancer Therapy

The compound has shown promising results in anticancer applications. In various studies, it has been evaluated for its ability to inhibit the growth of cancer cells.

  • In vitro Studies : Research indicates that ML-SA1 exhibits significant antiproliferative activity against human cancer cell lines such as Caco-2 and HCT-116. It induces apoptosis and arrests the cell cycle progression in these cells, demonstrating its potential as a therapeutic agent for cancer treatment .
Cell LineIC50 (μM)Mechanism of Action
Caco-215.72Apoptosis induction
HCT-11650.68Cell cycle arrest

Antimicrobial Activity

ML-SA1 has demonstrated considerable antimicrobial properties against various pathogens.

  • Antibacterial Activity : The compound's effectiveness was tested against both Gram-positive and Gram-negative bacteria. Results showed that certain derivatives of isoindole compounds exhibit inhibition zones comparable to standard antibiotics like gentamicin .
Microbial StrainInhibition Zone (mm)Comparison to Gentamicin
Staphylococcus aureus15Comparable
Escherichia coli12Lower
  • Antileishmanial Activity : Notably, some derivatives were found to be highly effective against Leishmania tropica, outperforming conventional treatments such as Glucantime .

Case Study 1: Anticancer Efficacy

In a study conducted by Jabbour et al., several isoindole derivatives were synthesized and evaluated for their anticancer properties. The results indicated that the most effective compound exhibited an IC50 value of 0.0478 μmol/mL against Leishmania tropica, alongside significant antiproliferative effects on human cancer cell lines .

Case Study 2: Antimicrobial Properties

A comprehensive evaluation of ML-SA1 derivatives highlighted their antibacterial effects against various strains. The study reported that specific compounds not only inhibited bacterial growth but also showed a free radical scavenging effect, suggesting their potential use as antioxidants in therapeutic formulations .

Mechanism of Action

The mechanism by which SF-51 exerts its effects involves its interaction with specific molecular targets. It is known to activate TRPML1, a lysosomal ion channel, which plays a role in various cellular processes. This activation can influence cellular signaling pathways and contribute to its biological effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Isoindole-1,3-dione derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:

Table 1: Substituent Diversity and Molecular Features
Compound Name / ID (Evidence Source) Substituent Group Molecular Formula Molecular Weight Key Features
Target Compound 2,2,4-Trimethylquinolinyl C₂₄H₂₁N₃O₃ 399.45* Fused bicyclic aromatic system; lipophilic trimethyl groups
2-[(4-Chlorophenylamino)methyl] derivative (8) 4-Chlorophenylamino C₁₅H₁₁ClN₂O₂ 298.72 Electron-withdrawing Cl; high yield (93.42%)
2-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl} (15) 3-(Trifluoromethyl)phenyl C₁₇H₁₀F₃NO₃ 357.27 Strong electron-withdrawing CF₃ group; enhanced metabolic stability
Biphenyl derivative (CAS 980-09-6) (16) 4-Phenylphenyl C₂₂H₁₅NO₃ 341.36 Extended aromaticity; potential for π-stacking
Tetrahydropyrimidinyl derivative (5) Tetrahydropyrimidin-5-yl C₁₉H₁₆N₄O₃ 361.36 Polar heterocycle; high melting point (280–282°C)

*Calculated based on standard molecular weight.

Key Observations:
  • Electron Effects : Derivatives with electron-withdrawing groups (e.g., Cl, CF₃) often exhibit higher synthetic yields (e.g., 93.42% for 4-chloro derivative ), likely due to enhanced electrophilicity.
  • Aromatic Systems: The target compound’s trimethylquinolinyl group provides a rigid, lipophilic scaffold, contrasting with the planar biphenyl system in CAS 980-09-6 .
Key Observations:
  • Yields : Low yields (e.g., 13% for bromoimidazo derivative ) suggest steric or electronic challenges in introducing bulky substituents.
  • Melting Points : Higher melting points (e.g., 280°C for tetrahydropyrimidinyl derivative ) correlate with strong intermolecular interactions (e.g., hydrogen bonding).

Biological Activity

2-[2-Oxo-2-(2,2,4-trimethylquinolin-1-yl)ethyl]isoindole-1,3-dione, commonly referred to as ML-SA1, is a synthetic compound that has garnered attention for its biological activity, particularly as an agonist for transient receptor potential mucolipin (TRPML) channels. This compound plays a significant role in cellular calcium signaling and lysosomal function, making it a valuable tool in the study of lysosomal storage disorders and related pathologies.

  • Molecular Formula : C22H22N2O3
  • Molecular Weight : 362.42 g/mol
  • CAS Number : 332382-54-4
  • Solubility : Soluble in DMSO (5 mg/mL) when warmed
  • Stability : Stable for one year when stored properly .

ML-SA1 acts primarily as an agonist for TRPML channels (specifically TRPML1, TRPML2, and TRPML3). It facilitates the release of calcium ions from lysosomes into the cytosol, which is crucial for various cellular processes including:

  • Calcium Homeostasis : By increasing cytosolic calcium levels, ML-SA1 helps regulate numerous intracellular functions.
  • Lysosomal Function : The compound corrects trafficking defects in lysosomes and reduces cholesterol accumulation in Niemann-Pick type C macrophages, showcasing its potential therapeutic applications in lysosomal storage diseases .

Case Studies

  • Niemann-Pick Type C Disease : In studies involving macrophages from patients with Niemann-Pick type C disease, ML-SA1 was shown to significantly reduce cholesterol accumulation by restoring normal lysosomal calcium release mechanisms. This suggests a potential therapeutic pathway for treating this genetic disorder .
  • FIG4-deficient Cells : Research demonstrated that ML-SA1 could rescue abnormal lysosomal storage in FIG4-deficient cells by reactivating lysosomal calcium efflux. This finding indicates its utility in correcting lysosomal dysfunctions associated with specific genetic mutations .
  • Cell Line Studies : In HEK293 cells expressing mutant TRPML channels, ML-SA1 robustly increased cytosolic calcium levels comparable to the endogenous TRPML agonist PI(3,5)P2. This highlights its effectiveness as a research tool for studying TRPML channel functions and their implications in cellular physiology .

Summary of Biological Effects

Biological EffectDescription
Calcium Release Induces Ca²⁺ release from lysosomes, enhancing cytosolic calcium levels .
Cholesterol Reduction Reduces cholesterol accumulation in Niemann-Pick type C macrophages .
Correction of Lysosomal Dysfunction Rescues abnormal lysosomal storage in FIG4-deficient cells through enhanced calcium signaling .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[2-Oxo-2-(2,2,4-trimethylquinolin-1-yl)ethyl]isoindole-1,3-dione, and how can purity be optimized?

  • Methodology : The compound can be synthesized via multi-step organic reactions, such as coupling the quinoline moiety with the isoindole-dione backbone. A typical approach involves refluxing precursors (e.g., 2,2,4-trimethylquinoline derivatives) with activated esters of isoindole-1,3-dione in polar aprotic solvents (e.g., DMF or DMSO) under inert conditions. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol or acetone to achieve >95% purity .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Impurities may arise from incomplete coupling or side reactions; optimize stoichiometry and reaction time.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve the 3D molecular structure, confirming bond angles and stereochemistry. Complement this with spectroscopic techniques:

  • NMR : Verify proton environments (e.g., quinoline methyl groups at δ 1.2–2.5 ppm and isoindole-dione carbonyls at δ 168–172 ppm).
  • FT-IR : Confirm carbonyl stretches (~1700–1750 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹).
  • Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties and reactivity of this compound?

  • Methodology : Apply Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Mulliken charges. These predict nucleophilic/electrophilic sites and reaction pathways. For example, the isoindole-dione carbonyls are electrophilic hotspots, while the quinoline nitrogen may act as a weak base .
  • Data Interpretation : Compare computed IR/Raman spectra with experimental data to validate models. Discrepancies may indicate solvent effects or crystal packing influences .

Q. How can conflicting bioactivity data across studies be reconciled?

  • Case Analysis : If antimicrobial assays show variability (e.g., MIC values ranging from 2–50 µg/mL), consider:

  • Structural Polymorphs : Different crystal forms (e.g., solvates or co-crystals) may alter solubility and bioavailability. Conduct SC-XRD and DSC to identify polymorphic states .
  • Assay Conditions : Variability in pH, bacterial strains, or solvent carriers (e.g., DMSO vs. saline) can skew results. Standardize protocols using CLSI guidelines .

Q. What strategies optimize reaction yields in scaled-up synthesis?

  • Methodology : Employ Design of Experiments (DoE) to screen parameters (temperature, catalyst loading, solvent ratios). For instance, increasing reaction temperature from 80°C to 110°C may improve coupling efficiency by 20%. Use membrane separation technologies (e.g., nanofiltration) to recover unreacted precursors and reduce waste .

Experimental Design and Data Analysis

Q. How can the compound’s stability under varying storage conditions be systematically evaluated?

  • Protocol : Conduct accelerated stability studies by storing samples at 25°C/60% RH, 40°C/75% RH, and 4°C. Analyze degradation products monthly via HPLC-MS. Common degradation pathways include hydrolysis of the isoindole-dione ring or oxidation of the quinoline methyl groups .

Q. What in silico tools predict metabolic pathways or toxicity?

  • Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to estimate metabolic sites (e.g., cytochrome P450 interactions) and toxicity endpoints (e.g., Ames test predictions). The quinoline moiety may undergo hepatic oxidation, while the isoindole-dione could form glucuronide conjugates .

Contradictory Data Resolution

Q. How to address discrepancies between theoretical and experimental LogP values?

  • Analysis : Computed LogP (e.g., via ChemAxon) may underestimate experimental values due to unaccounted solvent interactions or molecular flexibility. Validate using shake-flask experiments with octanol/water partitioning. Adjust computational models by incorporating explicit solvent molecules in MD simulations .

Methodological Innovations

Q. Can machine learning (ML) models predict novel derivatives with enhanced bioactivity?

  • Approach : Train ML algorithms (e.g., random forest or neural networks) on datasets of structural analogs with known bioactivity. Use descriptors like molecular weight, topological polar surface area, and hydrogen-bonding capacity. Validate predictions via synthesis and testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.